
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate
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Overview
Description
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a urea derivative, and a pyrrolidinone ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Urea Formation:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of pyrrolidine often exhibit significant biological activity, including anti-inflammatory and analgesic properties.
Case Study: Anti-Cancer Activity
A study exploring the anti-cancer properties of related compounds demonstrated that modifications in the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines. This compound may share similar mechanisms of action, warranting further investigation into its potential as an anti-cancer agent .
Drug Development
The compound's ability to interact with specific biological targets makes it a candidate for drug development. Its unique structure allows for modifications that can optimize efficacy and reduce side effects.
Example: Synthesis and Optimization
Research has focused on synthesizing analogs of this compound to evaluate their pharmacokinetic profiles and therapeutic indices. For instance, variations in the substituents on the pyrrolidine ring have shown promise in enhancing binding affinity to target receptors .
Biological Studies
The compound's influence on biological pathways has been a subject of research, particularly regarding its role in modulating enzyme activity or receptor interactions.
Table 2: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-(4-methoxy-3-nitrophenyl)ureido)benzoate
- Ethyl 4-(3-(2-chloro-4-methoxyphenyl)ureido)benzoate
- Ethyl 4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoate
Uniqueness
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone ring and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A pyrrolidine ring which is known for its diverse biological activities.
- A methoxyphenyl group that enhances lipophilicity and biological interaction.
- An ureido linkage , which is significant in medicinal chemistry for enzyme inhibition.
The molecular formula of the compound is C19H24N4O4, with a molecular weight of 372.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrrolidine ring is associated with various anticancer activities, potentially through the induction of apoptosis in cancer cells .
Research Findings and Case Studies
A number of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-29-20(26)14-4-6-15(7-5-14)22-21(27)23-16-12-19(25)24(13-16)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQHEGOFVWLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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